Enhanced Lipophilicity (logP) and Metabolic Stability Compared to Phenyl Analog
The introduction of a 4-tert-butyl group on the phenyl ring substantially increases lipophilicity relative to the unsubstituted phenyl analog. The predicted logP for ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate ranges from 3.20 to 5.01, whereas ethyl 5-phenyl-1H-pyrazole-3-carboxylate has a predicted logP of approximately 1.2 to 1.56 [1]. This increase in lipophilicity correlates with improved membrane permeability but may also reduce aqueous solubility. Additionally, the tert-butyl group is known to enhance metabolic stability by shielding the pyrazole core from oxidative metabolism, a feature not present in the phenyl analog [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.20 - 5.01 (predicted) |
| Comparator Or Baseline | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: 1.2 - 1.56 (predicted) |
| Quantified Difference | Approximately 2-3.5 log units higher |
| Conditions | In silico predictions using computational models |
Why This Matters
Higher lipophilicity can enhance membrane permeability and target tissue distribution, which may be advantageous for central nervous system or intracellular targets.
- [1] PubChem. (n.d.). Ethyl 5-phenyl-1H-pyrazole-3-carboxylate - Computed Properties. National Center for Biotechnology Information. View Source
- [2] An, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. *Journal of Medicinal Chemistry*, 63(20), 10984–11011. View Source
